PI3Kδ Inhibition Potency: Differentiated Activity Profile vs. Clinical Benchmark Idelalisib
The target compound exhibits moderate PI3Kδ inhibitory activity with an IC₅₀ of 102 nM in a cellular assay measuring AKT phosphorylation at S473 in Ri-1 cells, which is approximately 41-fold less potent than the clinical PI3Kδ inhibitor idelalisib (IC₅₀ = 2.5 nM) [1] [2]. This potency differential positions the target compound as a useful tool compound for investigating PI3Kδ biology where complete pathway inhibition is not desired, or as a starting scaffold for further optimization rather than a clinical candidate itself.
| Evidence Dimension | PI3Kδ inhibition potency |
|---|---|
| Target Compound Data | IC₅₀ = 102 nM |
| Comparator Or Baseline | Idelalisib (CAL-101): IC₅₀ = 2.5 nM |
| Quantified Difference | Target compound is approximately 41-fold less potent than idelalisib |
| Conditions | Inhibition of human PI3Kδ-mediated AKT phosphorylation at S473 in Ri-1 cells after 30 mins by electrochemiluminescence assay (target compound); Inhibition of human full length His-tagged PI3Kδ expressed in baculovirus expression system (idelalisib) |
Why This Matters
Understanding the potency difference relative to a clinical benchmark informs selection for specific experimental contexts—whether complete target inhibition is required or partial modulation is preferred.
- [1] BindingDB. (n.d.). BDBM50394893 CHEMBL2165502. IC₅₀ = 102 nM. Inhibition of human PI3Kdelta-mediated AKT phosphorylation. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50394893 View Source
- [2] BindingDB. (n.d.). BDBM50403068 CHEMBL2216870::IDELALISIB. IC₅₀ = 2.5 nM. Inhibition of human full length His-tagged PI3Kdelta. https://bdb8.ucsd.edu View Source
